N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Description
Synthesis Analysis
The synthesis of related benzamide and sulfonamide compounds involves various strategies, including direct synthesis methods for α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from carbamoylsilanes and N-sulfonylimines under anhydrous conditions, highlighting efficient pathways to similar complex molecules (Liu et al., 2015).
Molecular Structure Analysis
Studies on compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provide insights into molecular structure through X-ray diffraction and DFT calculations, revealing specific crystalline structures and geometrical parameters that could be analogous to our compound of interest (Demir et al., 2015).
Chemical Reactions and Properties
Research on the addition of carbamoylsilane to N-sulfonylimines offers insight into chemical reactions that form α-(N-sulfonyl)amino secondary amides, which are relevant to understanding the reactivity and transformation possibilities of benzamide derivatives (Liu et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds can be deduced from molecular structure analysis, which includes crystalline structure details and DFT-calculated properties. These studies provide a foundation for understanding the physical characteristics of benzamide derivatives (Demir et al., 2015).
Chemical Properties Analysis
Insights into the chemical properties, including reactivity and potential applications, can be gained through studies on the synthesis and characterization of benzamide and sulfonamide derivatives. These studies often explore the electronic properties, molecular electrostatic potential, and antioxidant properties, which are crucial for understanding the behavior of similar compounds (Demir et al., 2015).
properties
IUPAC Name |
N-benzyl-2-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-32-20-14-12-19(13-15-20)27(33(2,30)31)17-23(28)26-22-11-7-6-10-21(22)24(29)25-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFDFSUKJKYUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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